molecular formula C15H22O3 B8389009 (4-hydroxyphenyl) nonanoate

(4-hydroxyphenyl) nonanoate

Cat. No.: B8389009
M. Wt: 250.33 g/mol
InChI Key: NNTQPUSEGUFPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-hydroxyphenyl) nonanoate can be synthesized through an esterification reaction, where nonanoic acid reacts with 4-hydroxyphenol in the presence of a catalyst, typically a mineral acid such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

(4-hydroxyphenyl) nonanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-hydroxyphenyl) nonanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of nonanoic acid 4-hydroxyphenyl ester depends on its application. For instance, as an antimicrobial agent, it disrupts the cell membrane of microorganisms, leading to cell lysis. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or other nanostructures .

Comparison with Similar Compounds

Similar Compounds

  • Octanoic acid 4-hydroxyphenyl ester
  • Decanoic acid 4-hydroxyphenyl ester
  • Pelargonic acid 4-hydroxyphenyl ester

Uniqueness

(4-hydroxyphenyl) nonanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications such as antimicrobial agents and plasticizers, where both solubility and interaction with other molecules are crucial .

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(4-hydroxyphenyl) nonanoate

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-15(17)18-14-11-9-13(16)10-12-14/h9-12,16H,2-8H2,1H3

InChI Key

NNTQPUSEGUFPBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

After adding 17 g of nonanic acid chloride to 200 ml of pyridine dissolved with 47 g of hydroquinone, the mixture was heated for 2 hours. Following neutralization of hydrogen chloride, the crude of 4-octylcarbonyloxyphenol was obtained by extracting with chloroform. The crude compound was purified by passing through silica-gel column to obtain pure 4-octylcarbonyloxyphenol (J). (I) was reacted with (J) to obtain the compound (G) same procedure as example 14. (G) was a smectic liquid crystal compound having the SC* phase. The phase transition points of (G) were shown in table 4.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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